2-(Difluoromethoxy)benzonitrile

Description

BenchChem offers high-quality 2-(Difluoromethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

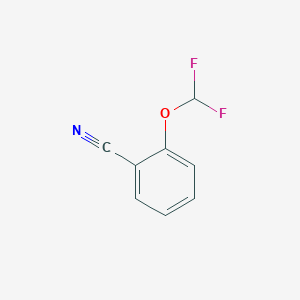

Structure

3D Structure

Propriétés

IUPAC Name |

2-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTPHQGNJHSBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378887 | |

| Record name | 2-(difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56935-78-5 | |

| Record name | 2-(difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-(difluoromethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

Core Properties of 2-(Difluoromethoxy)benzonitrile

2-(Difluoromethoxy)benzonitrile is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56935-78-5 | [1] |

| Molecular Formula | C₈H₅F₂NO | [] |

| Molecular Weight | 169.13 g/mol | [] |

| Boiling Point | 118-120 °C at 15 mmHg | [3] |

| Density | 1.26 g/cm³ | [] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |

Synthesis of 2-(Difluoromethoxy)benzonitrile

The primary synthetic route to 2-(difluoromethoxy)benzonitrile involves the difluoromethylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This reaction is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide of 2-hydroxybenzonitrile. A common and effective source of difluorocarbene is sodium chlorodifluoroacetate.[4]

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of 2-(difluoromethoxy)benzonitrile.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-(difluoromethoxy)benzonitrile, adapted from a general procedure for the difluoromethylation of phenols.[4]

Materials:

-

2-Hydroxybenzonitrile

-

Sodium chlorodifluoroacetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzonitrile (1.0 equivalent).

-

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and deionized water (typically in a ratio of around 8:1 v/v). Stir the mixture to dissolve the starting material.[5]

-

Add sodium chlorodifluoroacetate (1.5 to 2.5 equivalents) to the reaction mixture.[6]

-

-

Reaction:

-

Heat the reaction mixture to a temperature between 80-150 °C.[6] The optimal temperature may need to be determined empirically.

-

Maintain the reaction at this temperature with vigorous stirring for 1-10 hours.[6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(difluoromethoxy)benzonitrile.

-

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a triplet for the difluoromethoxy proton (-OCHF₂) in the region of 6.5-7.5 ppm, with a characteristic coupling constant (²JH-F) of approximately 73-75 Hz. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm.

-

¹³C NMR: The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The nitrile carbon (-CN) will be observed around 115-120 ppm. The aromatic carbons will resonate in the typical aromatic region (110-160 ppm).

-

¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

-

C-O-C stretch: Strong bands in the region of 1000-1300 cm⁻¹.

-

C-F stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 169. Subsequent fragmentation may involve the loss of the difluoromethyl group or the cyano group.

-

High-Resolution Mass Spectrometry (HRMS): The exact mass can be calculated to confirm the elemental composition. For C₈H₅F₂NO, the predicted monoisotopic mass is 169.0339.[7]

Applications in Drug Development

The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or methoxy groups.[8] Its introduction can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, particularly oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.

-

Increased Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Conformational Effects: The presence of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially leading to improved binding to its biological target.

2-(Difluoromethoxy)benzonitrile serves as a versatile building block for incorporating this beneficial moiety into a wide range of molecular scaffolds.

Safety Information

2-(Difluoromethoxy)benzonitrile should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. 56935-78-5 | 2-(Difluoromethoxy)benzonitrile - Fluoropharm [fluoropharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

- 7. PubChemLite - 2-(difluoromethoxy)benzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzonitrile

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Difluoromethoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development. The document details key molecular identifiers, physical characteristics, and established experimental protocols for their determination, presented in a clear and structured format.

Core Physicochemical Data

2-(Difluoromethoxy)benzonitrile is an aromatic organic compound featuring a nitrile group and a difluoromethoxy substituent. These functional groups significantly influence its chemical behavior and physical properties, which are critical for its application in chemical synthesis and drug design.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₅F₂NO[][2] |

| Molecular Weight | 169.13 g/mol [][3] |

| Physical Form | Colorless to light yellow liquid[3][4] |

| Boiling Point | 118-120 °C at 15 mmHg[3] |

| Density | 1.26 g/cm³[][3] |

| Flash Point | 101 °C[3] |

| XlogP (Predicted) | 2.5[2] |

| Storage Conditions | Room Temperature, sealed in a dry environment[3][4] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. The following sections detail standard experimental methodologies for key parameters.

Boiling Point Determination (Capillary Method)

The boiling point is a crucial physical constant for liquids, indicating the temperature at which vapor pressure equals the surrounding atmospheric pressure. The capillary method is a common micro-technique for its determination.[5][6]

Apparatus:

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

Procedure:

-

A small amount of the liquid sample, 2-(Difluoromethoxy)benzonitrile, is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]

-

The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[8]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid's vapor pressure increases, and a rapid, continuous stream of bubbles will emerge from the capillary's open end.[8]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[6][8]

n-Octanol/Water Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The Shake Flask Method (OECD Guideline 107) is the standard procedure for its experimental determination.[9][10]

Apparatus:

-

Centrifuge

-

Mechanical shaker

-

Glassware (e.g., flasks with stoppers)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC)

Procedure:

-

Preparation: n-Octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.

-

Test Substance Addition: A known amount of 2-(Difluoromethoxy)benzonitrile is dissolved in either n-octanol or water. The concentration should not exceed 0.01 mol/L in either phase.[11]

-

Partitioning: The two phases are mixed in a vessel at a controlled temperature (e.g., 20-25°C) and shaken until equilibrium is reached.[10]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.[11]

-

Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its logarithm to base 10 (logP).[11]

Aqueous Solubility Determination

Solubility in water is a fundamental property that affects a compound's bioavailability and formulation. The Flask Method, described in OECD Guideline 105, is suitable for substances with solubility above 10⁻² g/L.[12]

Apparatus:

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge or filtration system

-

Analytical instrument for concentration measurement

Procedure:

-

An excess amount of 2-(Difluoromethoxy)benzonitrile is added to a known volume of water in a flask.

-

The mixture is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can establish this time).

-

After equilibration, the mixture is allowed to stand for phase separation.

-

The aqueous phase is then separated from the excess undissolved substance by centrifugation or filtration.

-

The concentration of the compound in the clear aqueous solution is determined by a suitable analytical method. This concentration represents the water solubility of the substance at the test temperature.[13]

pKa Determination (UV-Spectrophotometric Method)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which impacts its solubility, permeability, and receptor binding. For compounds with a chromophore, like benzonitriles, UV-spectrophotometry is a common determination method.

Apparatus:

-

UV-Vis Spectrophotometer

-

pH meter

-

Thermostatted cell holder

-

Volumetric glassware

Procedure:

-

A stock solution of 2-(Difluoromethoxy)benzonitrile is prepared in a suitable solvent (e.g., an acetonitrile-water mixture).[14]

-

A series of buffer solutions covering a wide pH range are prepared.

-

Aliquots of the stock solution are added to each buffer solution, maintaining a constant ionic strength.[14]

-

The UV-Vis spectrum of the compound is recorded in each buffer solution at a constant temperature.

-

The absorbance at one or more wavelengths where the ionized and non-ionized forms of the molecule have different absorption characteristics is measured.

-

The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pH at which the concentrations of the ionized and non-ionized species are equal corresponds to the pKa.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the n-Octanol/Water Partition Coefficient (logP) using the Shake Flask method as per OECD Guideline 107.

Caption: Workflow for logP Determination (Shake Flask Method).

References

- 2. PubChemLite - 2-(difluoromethoxy)benzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-(DIFLUOROMETHOXY)BENZONITRILE | 56935-78-5 [amp.chemicalbook.com]

- 4. 2-(difluoromethoxy)benzonitrile | 56935-78-5 [sigmaaldrich.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. govinfo.gov [govinfo.gov]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile (CAS: 56935-78-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)benzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) can modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(Difluoromethoxy)benzonitrile, with a focus on experimental details and data for research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Difluoromethoxy)benzonitrile is presented in Table 1.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)benzonitrile

| Property | Value | Source |

| CAS Number | 56935-78-5 | |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 118-120 °C at 15 mmHg | [3] |

| Density | 1.26 g/cm³ | |

| InChIKey | PLTPHQGNJHSBBR-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)C#N)OC(F)F | [1] |

Synthesis

Step 1: Synthesis of 2-Cyanophenol (Salicylonitrile)

2-Cyanophenol can be synthesized from salicylaldehyde through the formation of an oxime followed by dehydration.

Experimental Protocol: Synthesis of 2-Cyanophenol

-

Materials: Salicylaldehyde, hydroxylamine hydrochloride, sodium formate, formic acid.

-

Procedure:

-

A solution of salicylaldehyde in formic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydroxylamine hydrochloride and sodium formate are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated crude 2-cyanophenol is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of methylene chloride and petroleum ether) to yield pure 2-cyanophenol.[4]

-

Step 2: Difluoromethylation of 2-Cyanophenol

The phenolic hydroxyl group of 2-cyanophenol can be difluoromethylated using a suitable difluoromethylating agent.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)benzonitrile

-

Materials: 2-Cyanophenol, sodium chlorodifluoroacetate (or another suitable difluoromethylating agent), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

To a stirred solution of 2-cyanophenol and a base in DMF in a pressure-rated reaction vessel, the difluoromethylating agent is added.

-

The vessel is sealed, and the reaction mixture is heated at an elevated temperature (e.g., 100-140 °C) for several hours. The reaction should be monitored for the consumption of the starting material by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 2-(Difluoromethoxy)benzonitrile can be purified by column chromatography on silica gel to afford the final product.

-

Spectral Data

While experimentally obtained spectra for 2-(Difluoromethoxy)benzonitrile are not widely published, predicted data and characteristic spectral features can be inferred based on its structure and data from analogous compounds.

Table 2: Predicted and Expected Spectral Data for 2-(Difluoromethoxy)benzonitrile

| Data Type | Predicted/Expected Values |

| ¹H NMR | Aromatic protons (multiplets) in the range of 7.0-8.0 ppm. A characteristic triplet for the -OCHF₂ proton in the range of 6.5-7.5 ppm with a J-coupling of approximately 70-80 Hz. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The nitrile carbon (-CN) is expected around 115-120 ppm. The difluoromethoxy carbon (-OCHF₂) would appear as a triplet due to C-F coupling. |

| FT-IR | A sharp, strong absorption band for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹. C-O-C stretching vibrations around 1200-1300 cm⁻¹. C-F stretching vibrations around 1000-1100 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase: [M+H]⁺: 128.2[M+Na]⁺: 138.6[M-H]⁻: 129.2[M+NH₄]⁺: 146.5[M+K]⁺: 136.0[M]⁺: 121.7[M]⁻: 121.7[1] |

Biological Activity and Applications in Drug Discovery

The benzonitrile moiety is a recognized pharmacophore and is present in several approved drugs.[5] The introduction of a difluoromethoxy group can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve cell membrane permeability.[6] While specific biological activity data for 2-(Difluoromethoxy)benzonitrile is not yet reported, it is a valuable intermediate for the synthesis of novel drug candidates.

Potential Therapeutic Areas for Derivatives:

-

Oncology: Benzonitrile derivatives have been investigated as inhibitors of various kinases and other cancer-related targets.

-

Infectious Diseases: The scaffold can be functionalized to develop novel antibacterial and antiviral agents.

-

Inflammatory Diseases: The anti-inflammatory properties of related compounds suggest potential applications in this area.

Use as a Chemical Intermediate

The primary current application of 2-(Difluoromethoxy)benzonitrile is as a specialized building block in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. The difluoromethoxy group imparts unique properties to the final products, making this intermediate attractive for creating novel compounds in the agrochemical and pharmaceutical industries.

Safety Information

2-(Difluoromethoxy)benzonitrile should be handled by qualified professionals in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Difluoromethoxy)benzonitrile is a valuable fluorinated building block with significant potential for the development of novel compounds in drug discovery, agrochemicals, and materials science. While comprehensive experimental data for this specific molecule is still emerging in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic route, and its likely applications based on the chemistry of its functional groups. Further research into the biological activities and reaction optimization of this compound is warranted to fully explore its potential.

References

- 1. PubChemLite - 2-(difluoromethoxy)benzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 2. 56935-78-5 | 2-(Difluoromethoxy)benzonitrile - Fluoropharm [fluoropharm.com]

- 3. 2-(DIFLUOROMETHOXY)BENZONITRILE | 56935-78-5 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. lookchem.com [lookchem.com]

Spectral Analysis of 2-(Difluoromethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Difluoromethoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous structures. The information herein is intended to serve as a reference for the identification and characterization of 2-(Difluoromethoxy)benzonitrile.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 2-(Difluoromethoxy)benzonitrile |

| CAS Number | 56935-78-5 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Structure | |

|

|

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Difluoromethoxy)benzonitrile. These predictions are derived from spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.70 - 7.65 | m | - | 1H | Ar-H (ortho to CN) |

| 7.60 - 7.55 | m | - | 1H | Ar-H (para to CN) |

| 7.35 - 7.25 | m | - | 2H | Ar-H (meta to CN and ortho to OCF₂H) |

| 6.65 | t | 73.5 | 1H | -OCH F₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 (t, J ≈ 3.0 Hz) | C -OCF₂H |

| 134.0 | Ar-C |

| 133.5 | Ar-C |

| 128.0 | Ar-C |

| 122.0 | Ar-C |

| 116.5 | C N |

| 115.0 (t, J ≈ 260.0 Hz) | -OC F₂H |

| 105.0 | C -CN |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Fluorines | Assignment |

| -80 to -85 | d | 73.5 | 2F | -OCF₂ H |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2230-2220 | Strong | C≡N stretch |

| 1600-1580, 1500-1400 | Medium to Strong | Aromatic C=C stretches |

| 1250-1200 | Strong | Aryl-O stretch |

| 1100-1000 | Very Strong | C-F stretches (in -OCF₂H) |

| 760-740 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 140 | Medium | [M - CHO]⁺ |

| 118 | Medium | [M - OCF₂H]⁺ |

| 90 | High | [C₆H₄O]⁺ |

| 51 | Medium | [CHF₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of 2-(Difluoromethoxy)benzonitrile (approximately 10-20 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectra would be recorded on a 500 MHz NMR spectrometer.

-

¹H NMR: The spectrum would be acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients.

-

¹⁹F NMR: The spectrum would be acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 transients. Chemical shifts would be referenced to an external standard of CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane would be injected into the GC, equipped with a 30 m x 0.25 mm capillary column with a 0.25 µm film thickness. The oven temperature would be programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min. The mass spectrometer would be operated in full scan mode over a mass range of m/z 40-400, with an ionization energy of 70 eV.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of 2-(Difluoromethoxy)benzonitrile.

Caption: Workflow for the synthesis, purification, and complete spectral characterization of 2-(Difluoromethoxy)benzonitrile.

Relationship between Spectral Data and Molecular Structure

The following diagram illustrates how different spectroscopic techniques probe specific features of the 2-(Difluoromethoxy)benzonitrile molecule.

Caption: Correlation between different spectroscopic techniques and the structural features of 2-(Difluoromethoxy)benzonitrile.

Commercial Availability and Technical Guide for 2-(Difluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value |

| CAS Number | 56935-78-5 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Appearance | White to off-white solid or liquid |

| Density | Approximately 1.26 g/cm³ |

Commercial Availability

2-(Difluoromethoxy)benzonitrile is available from a range of chemical suppliers, catering to research and development needs. The following table summarizes the offerings from several key suppliers. Please note that pricing is generally available upon request.

| Supplier | Purity | Available Quantities |

| AKSci | ≥ 95% | Inquire for details |

| BOC Sciences | ≥ 97% | Inquire for details |

| ChemicalBook | ≥ 95% | 1g, 5g, 25g, 100g, 500g, 1kg |

| Fluoropharm | Inquire for details | Inquire for details |

| Sigma-Aldrich (Enamine) | ≥ 95% | Inquire for details |

| Nanjing ShengSai Chemical Co., Ltd. | 95% | 5g, 25g, 100g, 500g, 1kg[1] |

Synthesis Pathway

A probable synthetic route to 2-(Difluoromethoxy)benzonitrile involves the difluoromethoxylation of 2-cyanophenol. This transformation can be achieved using a suitable difluoromethylating agent.

Caption: Plausible synthesis of 2-(Difluoromethoxy)benzonitrile.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)benzonitrile (General Procedure)

The following is a generalized, hypothetical protocol for the synthesis of 2-(Difluoromethoxy)benzonitrile based on common organic chemistry practices. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Materials:

-

2-Cyanophenol

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-cyanophenol in anhydrous DMF, add potassium carbonate.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add sodium chlorodifluoroacetate to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(Difluoromethoxy)benzonitrile.

Applications in Drug Discovery

The benzonitrile moiety is a versatile functional group in medicinal chemistry, often used as a bioisostere for other functional groups and as a key component in compounds targeting various biological pathways. The introduction of a difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.

While specific examples detailing the use of 2-(Difluoromethoxy)benzonitrile in drug development are not widespread in the literature, its structural motifs suggest potential applications in the development of:

-

Kinase Inhibitors: The benzonitrile group is a common feature in many kinase inhibitors.

-

Enzyme Inhibitors: The difluoromethoxy group can modulate the electronic properties of the molecule, influencing its interaction with enzyme active sites.

-

GPCR Ligands: The overall structure can serve as a scaffold for the development of ligands for G-protein coupled receptors.

Experimental Workflow for a Typical Application

The following diagram illustrates a general workflow for utilizing 2-(Difluoromethoxy)benzonitrile in a drug discovery context.

Caption: General workflow for utilizing 2-(Difluoromethoxy)benzonitrile.

This workflow would involve chemical modifications of the benzonitrile, such as:

-

Reduction of the nitrile group: The nitrile can be reduced to a primary amine, which can then be used in further coupling reactions.

-

Reaction with Grignard reagents: The nitrile can react with Grignard reagents to form ketones.

-

Cyclization reactions: The nitrile can participate in various cyclization reactions to form heterocyclic systems.

Following synthesis and purification, the resulting compounds would undergo biological screening to assess their activity against the target of interest.

This guide serves as a starting point for researchers interested in the procurement and application of 2-(Difluoromethoxy)benzonitrile. For specific pricing, availability, and technical data sheets, it is recommended to contact the suppliers directly. For synthetic and application-based methodologies, further literature research on related compounds and careful experimental design are essential.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 2-(Difluoromethoxy)benzonitrile, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

2-(Difluoromethoxy)benzonitrile is an aromatic organic compound. The integration of a difluoromethoxy group onto the benzonitrile scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.

The quantitative data for 2-(Difluoromethoxy)benzonitrile are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₂NO | [][2] |

| Molecular Weight | 169.13 g/mol | [] |

| Monoisotopic Mass | 169.03392 Da | [3] |

| CAS Number | 56935-78-5 | [][2] |

| Density | 1.26 g/cm³ | [][4] |

| Boiling Point | 118-120 °C @ 15 mmHg | [4] |

| Flash Point | 101 °C | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Molecular Structure and Identification

The structural identifiers for 2-(Difluoromethoxy)benzonitrile are provided below. These are crucial for unambiguous identification in chemical databases and experimental settings.

| Identifier | String | Source(s) |

| IUPAC Name | 2-(difluoromethoxy)benzonitrile | [][2] |

| SMILES | C1=CC=C(C(=C1)C#N)OC(F)F | [] |

| InChI | InChI=1S/C8H5F2NO/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8H | [] |

| InChIKey | PLTPHQGNJHSBBR-UHFFFAOYSA-N | [] |

Molecular Structure Visualization

The two-dimensional chemical structure of 2-(Difluoromethoxy)benzonitrile is depicted in the diagram below.

Caption: 2D structure of 2-(Difluoromethoxy)benzonitrile.

Experimental Protocols and Biological Activity

Detailed experimental protocols for the synthesis and specific reactions of 2-(Difluoromethoxy)benzonitrile are not extensively documented in publicly available literature. It is primarily classified as a building block for organic synthesis.

There is no readily available information on the specific signaling pathways in which 2-(Difluoromethoxy)benzonitrile is involved. Its primary application appears to be as an intermediate in the synthesis of more complex molecules with potential biological activities. Further research would be required to elucidate any direct biological effects or pathway interactions.

References

Stability and Storage of 2-(Difluoromethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Difluoromethoxy)benzonitrile. Understanding the chemical stability of this compound is crucial for ensuring its integrity in research and throughout the drug development lifecycle. This document outlines its stability profile, potential degradation pathways, and standardized protocols for stability assessment.

Chemical Properties and Stability Profile

2-(Difluoromethoxy)benzonitrile is a colorless to light yellow liquid. Based on available safety data, the compound is generally stable under recommended storage and handling conditions. However, it is susceptible to degradation under specific environmental stresses.

Key Stability Characteristics:

-

General Stability: Stable under normal temperatures and pressures.

-

Hygroscopicity: May be sensitive to moisture; handling under an inert atmosphere is recommended.

-

Incompatibilities: Should be stored away from strong oxidizing agents and strong bases, which can promote degradation.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Recommended Storage Conditions:

To ensure the long-term integrity of 2-(Difluoromethoxy)benzonitrile, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).

-

Atmosphere: Store in a well-ventilated area. For optimal stability, especially for long-term storage, it is advisable to keep the container tightly sealed under an inert gas like argon or nitrogen.

-

Container: Use a tightly sealed, appropriate container to prevent moisture ingress and contamination.

Quantitative Stability Data

While specific public data on forced degradation studies for 2-(Difluoromethoxy)benzonitrile is limited, the following tables present illustrative data based on typical results from stress testing of analogous aromatic nitrile compounds. These tables are intended to provide a framework for expected stability outcomes.

Table 1: Illustrative Data from Forced Hydrolysis Studies

| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Primary Degradant |

| 0.1 M HCl | 24 | 60 | < 5% | 2-(Difluoromethoxy)benzamide |

| 0.1 M NaOH | 8 | 60 | ~15% | 2-(Difluoromethoxy)benzoic acid |

| Neutral (Water) | 72 | 60 | < 2% | Not significant |

Table 2: Illustrative Data from Oxidative, Thermal, and Photostability Studies

| Stress Condition | Parameters | Time | % Degradation (Hypothetical) | Observations |

| Oxidative | 3% H₂O₂ | 24 hours | ~5-10% | Formation of N-oxide and other minor impurities. |

| Thermal | 80°C (Solid State) | 7 days | < 2% | Physically stable, no significant degradation. |

| Photostability | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | < 5% | Slight discoloration may occur, but minimal degradation of the parent compound. |

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These experiments are designed to identify potential degradation products and establish the intrinsic stability of the molecule.

General Procedure for Sample Analysis

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating the parent compound from any degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 230 nm).

-

Sample Preparation: A stock solution of 2-(Difluoromethoxy)benzonitrile (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile). Aliquots of this solution are used for the stress studies.

Forced Degradation Protocols

1. Acid and Base Hydrolysis:

- Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

- Add an aliquot of the stock solution to separate flasks containing the acidic and basic solutions.

- Reflux the solutions at 60°C for a defined period (e.g., 8-24 hours).

- At specified time points, withdraw samples, neutralize them (base with acid, acid with base), and dilute with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

- Add an aliquot of the stock solution to a flask containing a solution of hydrogen peroxide (e.g., 3% H₂O₂).

- Keep the solution at room temperature for 24 hours.

- Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.

3. Thermal Degradation:

- Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a period of up to 7 days.

- For solution stability, prepare a solution of the compound in a relevant solvent and store it at a high temperature (e.g., 60°C).

- At the end of the study period, dissolve the solid sample or dilute the solution sample for HPLC analysis.

4. Photostability Testing:

- Expose the solid compound and a solution of the compound to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

- A control sample should be wrapped in aluminum foil to protect it from light.

- Analyze the samples by HPLC after the exposure period.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the primary expected degradation pathway for 2-(Difluoromethoxy)benzonitrile.

Caption: A logical workflow for the stability assessment of a chemical compound.

Caption: The primary expected degradation pathway via hydrolysis.

Conclusion

2-(Difluoromethoxy)benzonitrile is a stable compound under the recommended storage conditions of a cool, dry, and well-ventilated environment, protected from light and incompatible materials such as strong oxidants and bases. The primary degradation pathway is anticipated to be the hydrolysis of the nitrile functional group to the corresponding amide and carboxylic acid. For any new formulation or application, it is imperative that specific stability studies are conducted to ensure the quality, efficacy, and safety of the final product. The protocols and illustrative data provided in this guide serve as a robust starting point for these critical assessments.

The Expanding Therapeutic Potential of Benzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a benzene ring substituted with a cyano group, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the significant biological activities of benzonitrile derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activities of Benzonitrile Derivatives

Benzonitrile derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization.[1] By disrupting the dynamics of microtubules, essential components of the cytoskeleton, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][2]

Immune Checkpoint Inhibition: PD-1/PD-L1 Interaction

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that cancer cells often exploit to evade the host immune system.[1] Benzonitrile-containing compounds have been developed as small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction, thereby restoring the T-cell-mediated anti-tumor immune response.[3]

Kinase Inhibition

Dysregulation of protein kinases is a hallmark of many cancers. Benzonitrile derivatives have been successfully designed as inhibitors of various kinases implicated in tumorigenesis, such as Tankyrase, mTOR, and TBK1/IKKε.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors.[1]

Table 1: Anticancer Activity of Representative Benzonitrile Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 | Reference |

| 1g2a | Tubulin Polymerization | HCT116 | 5.9 nM | [1][4] |

| BEL-7402 | 7.8 nM | [1][4] | ||

| Compound 7 | PD-1/PD-L1 Interaction | - | 8.52 µM | [3] |

| Compound 6 | PD-1/PD-L1 Interaction | - | 12.28 µM | [3] |

| Compound 8a | PD-1/PD-L1 Interaction | - | 14.08 µM | [3] |

Antimicrobial Activities of Benzonitrile Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzonitrile derivatives have shown promise as both antibacterial and antifungal agents.

Novel benzonitrile and naphthonitrile derivatives have been synthesized and screened for their activity against a range of bacteria and fungi.[5] For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[5] The proposed mechanism of action for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.[1]

Table 2: Antimicrobial Activity of a Representative Benzonitrile Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 | [5] |

Antiviral Activities of Benzonitrile Derivatives

The antiviral potential of benzonitrile derivatives has been particularly notable in the context of the Hepatitis C Virus (HCV).

HCV Entry Inhibition

Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent and orally bioavailable inhibitors of HCV.[1][6] These compounds act by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[1][7] The lead compound, L0909, exhibited high efficacy with an EC50 of 0.022 μM.[1] The mechanism involves interfering with the interaction between viral envelope glycoproteins (E1 and E2) and host cell surface receptors like CD81 and scavenger receptor class B type I (SR-BI).[1]

Table 3: Anti-HCV Activity of Representative Benzonitrile Derivatives

| Compound | Target | EC50 | Reference |

| L0909 | HCV Entry | 0.022 µM | [1] |

| 3d | HCV Entry | Low nanomolar | [8] |

| 3h | HCV Entry | Low nanomolar | [8] |

| 3i | HCV Entry | Low nanomolar | [8] |

Anti-inflammatory and Enzyme Inhibitory Activities

Benzonitrile derivatives have also been investigated for their potential to modulate inflammatory processes, primarily through the inhibition of key enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

While direct inhibitory data for simple benzonitriles against COX-2 is limited, structurally related compounds incorporating a cyanobenzoyl moiety have been evaluated.[9] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[1]

Xanthine Oxidase Inhibition

A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as xanthine oxidase inhibitors with micromolar potencies.[10] Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.[11]

Table 4: Enzyme Inhibitory Activity of Representative Benzonitrile Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | [9] |

| Compound 1j | Xanthine Oxidase | 8.1 | [10] |

| Compound 1k | Xanthine Oxidase | 6.7 | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of benzonitrile derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation.[12][13]

Materials:

-

Cancer cell lines (e.g., HCT116, BEL-7402)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Benzonitrile derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.[1]

-

Prepare serial dilutions of the benzonitrile derivative in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., medium with DMSO) and a blank control (medium only).

-

Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

-

For adherent cells, carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.[12]

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Benzonitrile derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a series of two-fold dilutions of the benzonitrile derivative in CAMHB in a 96-well microtiter plate.[14]

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[15]

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (typically 35-37°C for 16-20 hours).

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[16][17]

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Benzonitrile derivative stock solution

-

Diclofenac sodium (as a standard)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg) and 2.8 mL of PBS.

-

Add 2 mL of various concentrations of the benzonitrile derivative to the reaction mixture.

-

A control group consists of 2 mL of the vehicle instead of the compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[16]

-

After cooling, measure the absorbance of the solutions at 660 nm.[16]

-

Calculate the percentage inhibition of protein denaturation.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzonitrile derivatives.

Caption: Inhibition of Tubulin Polymerization by Benzonitrile Derivatives.

Caption: Disruption of PD-1/PD-L1 Interaction by Benzonitrile Derivatives.

Caption: Inhibition of HCV Entry by Benzonitrile Derivatives.

Caption: Inhibition of the COX-2 Pathway by Benzonitrile Derivatives.

Caption: General Workflow of the MTT Assay for Cytotoxicity Screening.

Conclusion

Benzonitrile derivatives represent a versatile and highly valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their potential for the development of novel therapeutics. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation benzonitrile-based drugs.

References

- 1. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. wjgnet.com [wjgnet.com]

- 4. mdpi.com [mdpi.com]

- 5. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of inhibition of xanthine oxidase with a new tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 17. Hepatitis C virus host cell entry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric and electronic properties. This in-depth guide provides a technical overview of fluorinated building blocks, including their impact on key molecular properties, detailed synthetic protocols for their introduction, and their role in modulating biological pathways.

The Impact of Fluorination on Physicochemical Properties

The strategic placement of fluorine atoms can dramatically alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability. These modifications are critical in drug discovery for optimizing a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity and Lipophilicity

Fluorine's strong electron-withdrawing inductive effect significantly influences the acidity of nearby functional groups. For instance, the acidity of carboxylic acids increases substantially with the number of fluorine atoms on the α-carbon.[1] This is due to the stabilization of the resulting carboxylate anion.[1] Similarly, the basicity of amines is reduced upon fluorination.

The effect of fluorination on lipophilicity (logP) is more nuanced. While the introduction of a single fluorine atom to an aromatic ring can slightly increase lipophilicity, the presence of multiple fluorine atoms or fluorinated alkyl groups can either increase or decrease logP depending on the overall molecular context.[2]

Table 1: Comparison of pKa and logP for Fluorinated and Non-Fluorinated Carboxylic Acids [1][3]

| Carboxylic Acid | Chemical Formula | pKa Value |

| Acetic Acid | CH₃COOH | 4.76 |

| Fluoroacetic Acid | FCH₂COOH | 2.58 ± 0.03 |

| Difluoroacetic Acid | F₂CHCOOH | 1.22 ± 0.03 |

| Trifluoroacetic Acid | F₃CCOOH | 0.03 ± 0.08 |

| Propanoic Acid | CH₃CH₂COOH | 4.87 |

| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted) |

Table 2: Comparison of pKa for Fluorinated and Non-Fluorinated Anilines

| Aniline Derivative | pKa Value |

| Aniline | 4.63 |

| 4-Fluoroaniline | 4.65 |

| 4-Trifluoromethylaniline | 3.51 |

| 2,4,6-Trifluoroaniline | 2.15 |

Key Synthetic Methodologies for Introducing Fluorine

The synthesis of fluorinated building blocks can be broadly categorized into nucleophilic, electrophilic, and deoxyfluorination reactions. The choice of method depends on the desired building block, the substrate's reactivity, and the required regioselectivity and stereoselectivity.

Experimental Protocol: Nucleophilic Aromatic Fluorination using Potassium Fluoride (KF)

This protocol describes a mechanochemical approach for the solid-state nucleophilic aromatic substitution (SNAr) of a heteroaryl halide.[4][5]

Materials:

-

Heteroaryl halide (e.g., 2-chloro-5-nitropyridine) (1.0 mmol)

-

Potassium fluoride (KF) (2.0 mmol)

-

Tetrabutylammonium chloride (TBACl) (1.0 mmol)

-

Milling vessel and balls (e.g., stainless steel)

Procedure:

-

To a milling vessel, add the heteroaryl halide, potassium fluoride, and tetrabutylammonium chloride.

-

Mill the mixture at room temperature for 1 hour.

-

After milling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove insoluble salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated N-heteroaryl compound.

Experimental Protocol: Electrophilic Fluorination of a Ketone using Selectfluor®

This protocol details the α-fluorination of a ketone using an electrophilic fluorinating agent.[6][7]

Materials:

-

Ketone (e.g., 1-indanone) (1.0 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

Dissolve the ketone in acetonitrile in a round-bottom flask.

-

Add Selectfluor® to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α-fluoroketone.

Experimental Protocol: Deoxyfluorination of a Secondary Alcohol using DAST

This protocol describes the conversion of a secondary alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST).[8][9]

Materials:

-

Secondary alcohol (1.0 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Diethylaminosulfur trifluoride (DAST) (1.2 mmol)

Procedure:

-

Dissolve the secondary alcohol in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DAST dropwise to the cooled solution via a syringe.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 2 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the alkyl fluoride.

Visualizing the Role of Fluorinated Building Blocks

Signaling Pathway: Inhibition of the RAF-MEK-ERK Pathway by Vemurafenib

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[10] Mutations in the BRAF gene, a key component of this pathway, are common in melanoma.[11] Vemurafenib, a fluorinated BRAF inhibitor, is a targeted therapy for BRAF V600E-mutated melanoma.[11][12][13]

Caption: Vemurafenib inhibits the mutated BRAF kinase in the RAF-MEK-ERK signaling pathway.

Experimental Workflow: In Vitro Metabolic Stability Assay

Assessing the metabolic stability of drug candidates is a crucial step in the drug discovery process. This workflow outlines the key steps in a typical in vitro metabolic stability assay using liver microsomes.

Caption: A typical workflow for determining the in vitro metabolic stability of a compound.

Conclusion

Fluorinated building blocks are indispensable tools in modern chemistry, offering a powerful strategy to modulate the properties of organic molecules. A thorough understanding of their effects on physicochemical parameters and the availability of robust synthetic methods are crucial for their effective application in the design of novel pharmaceuticals and advanced materials. The ability to rationally design and synthesize molecules with enhanced properties through the strategic incorporation of fluorine will continue to drive innovation across the chemical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 12. Vemurafenib - Wikipedia [en.wikipedia.org]

- 13. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Difluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic derivatives from 2-(difluoromethoxy)benzonitrile. This versatile starting material is of significant interest in medicinal chemistry due to the presence of the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile functionality serves as a key handle for the construction of various bioisosteres, such as tetrazoles and oxadiazoles, which are prevalent in numerous pharmaceuticals.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of tetrazole and 1,2,4-oxadiazole derivatives from 2-(difluoromethoxy)benzonitrile, based on established synthetic methodologies for aromatic nitriles.

Table 1: Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

| Parameter | Value |

| Reaction Time | 12 - 48 hours |

| Reaction Temperature | 100 - 150 °C |

| Typical Yield | 75 - 95% |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, δ) | ~7.4-7.8 (m, 4H, Ar-H), ~6.8-7.2 (t, 1H, OCF₂H) |

| ¹⁹F NMR (DMSO-d₆, δ) | ~ -80 to -85 (d) |

| MS (ESI) | m/z [M+H]⁺ ~197.05 |

Table 2: Synthesis of 3-(2-(Difluoromethoxy)phenyl)-5-substituted-1,2,4-oxadiazoles

| Parameter | Value |

| Reaction Time | 2 - 12 hours (Amidoxime formation), 4 - 24 hours (Cyclization) |

| Reaction Temperature | Room temperature to 100 °C |

| Typical Yield | 60 - 85% (overall) |

| Appearance | White to pale yellow solid |

| ¹H NMR (CDCl₃, δ) | ~7.3-7.7 (m, 4H, Ar-H), ~6.6-7.0 (t, 1H, OCF₂H), plus signals for the 5-substituent |

| ¹⁹F NMR (CDCl₃, δ) | ~ -78 to -83 (d) |

| MS (ESI) | Dependent on the 5-substituent |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole.

Experimental Protocols

The following are detailed protocols for the synthesis of tetrazole and 1,2,4-oxadiazole derivatives from 2-(difluoromethoxy)benzonitrile. These are representative procedures based on established literature methods for analogous compounds.

Protocol 1: Synthesis of 5-(2-(Difluoromethoxy)phenyl)-1H-tetrazole

This protocol describes the [3+2] cycloaddition of the nitrile with sodium azide to form the corresponding tetrazole.

Materials:

-

2-(Difluoromethoxy)benzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(difluoromethoxy)benzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the benzonitrile.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 5-(2-(difluoromethoxy)phenyl)-1H-tetrazole.

Protocol 2: Synthesis of 3-(2-(Difluoromethoxy)phenyl)-5-methyl-1,2,4-oxadiazole

This two-step protocol involves the initial formation of an amidoxime, followed by cyclization with an acid anhydride.

Step 1: Synthesis of 2-(Difluoromethoxy)-N'-hydroxybenzimidamide (Amidoxime intermediate)

Materials:

-

2-(Difluoromethoxy)benzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-(difluoromethoxy)benzonitrile (1.0 eq) in ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) in water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the nitrile.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-6 hours.

-

Monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting aqueous mixture may precipitate the product upon cooling or standing. If not, extract the product with ethyl acetate.

-

Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-(difluoromethoxy)-N'-hydroxybenzimidamide. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form 3-(2-(Difluoromethoxy)phenyl)-5-methyl-1,2,4-oxadiazole

Materials:

-

2-(Difluoromethoxy)-N'-hydroxybenzimidamide (from Step 1)

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

Procedure:

-

Place the crude amidoxime from the previous step in a round-bottom flask.

-

Add an excess of acetic anhydride (5-10 eq). A catalytic amount of pyridine can be added to accelerate the reaction.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction by TLC for the disappearance of the amidoxime.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(2-(difluoromethoxy)phenyl)-5-methyl-1,2,4-oxadiazole.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions involving azides should be handled with extreme care due to their potential explosive nature, especially on a large scale.

Application Notes and Protocols: 2-(Difluoromethoxy)benzonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(difluoromethoxy)benzonitrile as a key building block in the synthesis of heterocyclic compounds, particularly tetrazole derivatives, which are of significant interest in medicinal chemistry. The incorporation of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document offers detailed protocols and data to facilitate the use of this versatile intermediate in research and development.

Introduction

2-(Difluoromethoxy)benzonitrile is a valuable aromatic building block featuring a difluoromethoxy group and a nitrile functionality. The difluoromethoxy moiety is an important bioisostere for hydroxyl and thiol groups, offering improved metabolic stability and modulated acidity. The nitrile group serves as a versatile handle for a variety of chemical transformations, most notably for the construction of nitrogen-containing heterocycles. This combination makes 2-(difluoromethoxy)benzonitrile an attractive starting material for the synthesis of novel therapeutic agents.

Application: Synthesis of 5-Substituted Tetrazoles